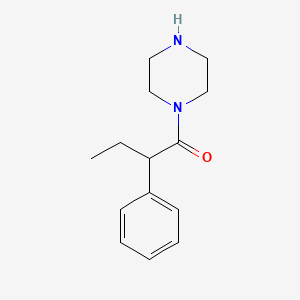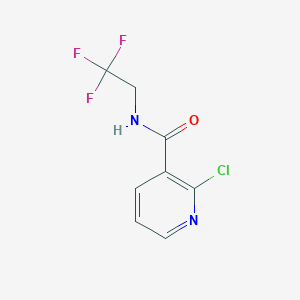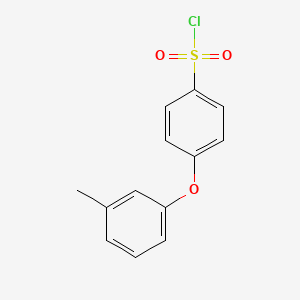
N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide
Übersicht
Beschreibung
N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C10H13FN2O and its molecular weight is 196.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Mechanism Insights
N-(2-Hydroxyphenyl)acetamide, a structural analog, is an important intermediate in the synthesis of antimalarial drugs. The chemoselective acetylation of the amino group of 2-aminophenol to produce this compound involves the use of immobilized lipase, highlighting the potential for enzymatic approaches in the synthesis of related compounds like N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide. The process optimization, mechanism, and kinetics of such reactions offer insights into more efficient and selective synthetic routes for related compounds (Magadum & Yadav, 2018).
Potential Pesticide Applications
Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which share a structural resemblance to this compound, have been characterized as potential pesticides. Their structural and functional characterization through X-ray powder diffraction suggests potential agricultural applications of similar compounds (Olszewska et al., 2008).
Anticancer Drug Development
N-(2-Aminophenyl)-2-(2-isopropylphenoxy) acetamide, closely related to the compound , has been synthesized and its structure elucidated for potential use as an anticancer drug. The compound's anticancer activity was confirmed through in silico modeling targeting the VEGFr receptor, suggesting that similar compounds might also possess significant therapeutic potential (Sharma et al., 2018).
Anti-inflammatory Activity
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives, which are structurally related, has shown significant anti-inflammatory activity. This highlights the potential for the development of new anti-inflammatory drugs from similar compounds (Sunder & Maleraju, 2013).
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-9-3-1-2-8(6-9)7-10(14)13-5-4-12/h1-3,6H,4-5,7,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRMEYMCRXFURR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid](/img/structure/B3071954.png)
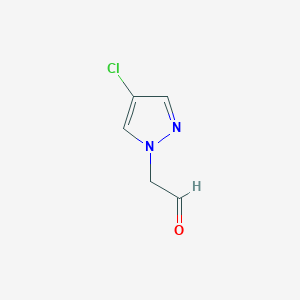
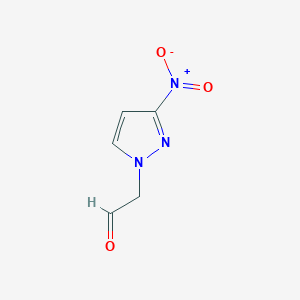
![1-[3-(chloromethyl)phenyl]-1H-pyrazole](/img/structure/B3071977.png)
![1-(Benzo[d]oxazol-2-yl)piperidin-4-ol](/img/structure/B3071978.png)
![[3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride](/img/structure/B3071987.png)
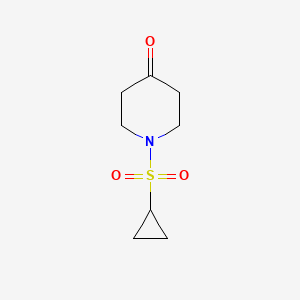

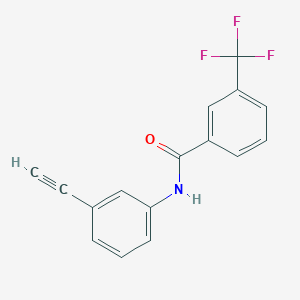

![8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid](/img/structure/B3072051.png)
